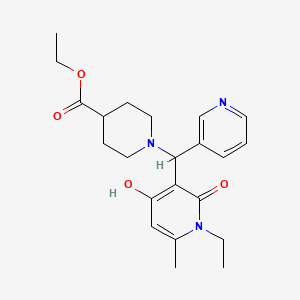

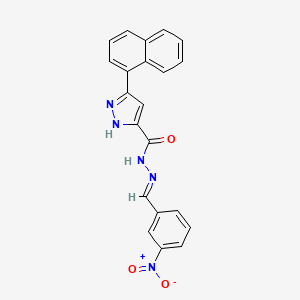

![molecular formula C7H8F3I B2452146 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane CAS No. 2490375-54-5](/img/structure/B2452146.png)

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a compound that has attracted considerable attention in recent years . BCP derivatives are known for their three-dimensional structure and saturation, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . They are often used as bioisosteres for aromatic rings, internal alkynes, and tert-butyl groups .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a BCP unit with a trifluoroethyl group and an iodine atom attached . The BCP unit adds three-dimensional character to the compound, and the trifluoroethyl group and iodine atom provide unique vectors for substituent disposition .Chemical Reactions Analysis

Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, but functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .科学的研究の応用

Bioisostere Development The molecule is part of studies focusing on bioisosteres, compounds that can replace parts of a molecule while retaining biological activity. Bicyclo[1.1.1]pentanes, like the one , are recognized for their role as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The research involves synthesizing high-value 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, a process that underlines the molecule's adaptability in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, thus simplifying the synthesis of important building blocks (Hughes et al., 2019).

Advanced Synthesis Techniques Another significant contribution of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is in the development of advanced synthesis techniques. The molecule is used in the continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. This process is a part of advancing metallaphotoredox conditions for cross-coupling these building blocks with complex aryl halide substrates, indicating a step forward in synthesizing biaryl isosteres (VanHeyst et al., 2020).

将来の方向性

The field of BCP derivatives is expected to see further work in the coming years . This includes the development of new methods for the synthesis and functionalization of BCP derivatives, as well as the exploration of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

作用機序

Target of Action

The primary targets of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that this compound is used in the synthesis of multi-substituted cyclobutanes , which suggests that its targets could be involved in cyclobutane-related biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as cycloaddition . This reaction involves the addition of a strained bicyclic carbocycle, such as 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane, to another molecule, resulting in the formation of a larger cyclic structure .

Biochemical Pathways

The compound is involved in the synthesis of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) cores generally offer high passive permeability , which suggests that this compound may also have similar properties.

Result of Action

The result of the compound’s action is the formation of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the cycloaddition reaction it participates in is typically carried out under controlled laboratory conditions . .

特性

IUPAC Name |

1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOXBYVRPYOWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

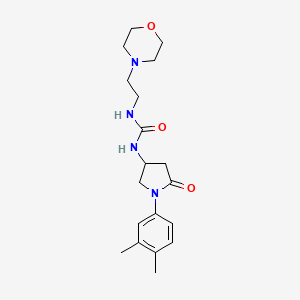

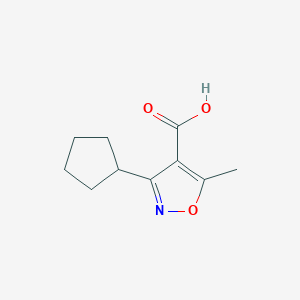

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

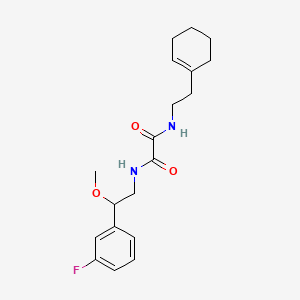

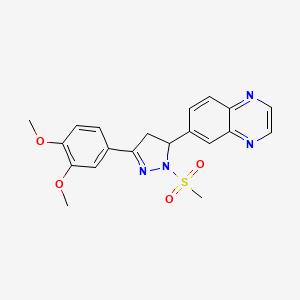

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

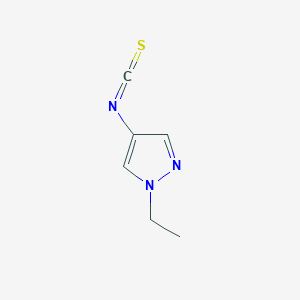

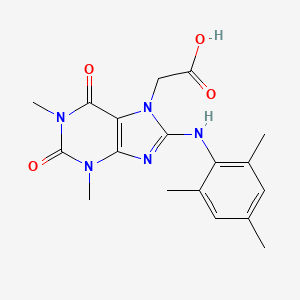

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)